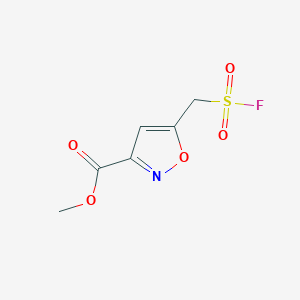

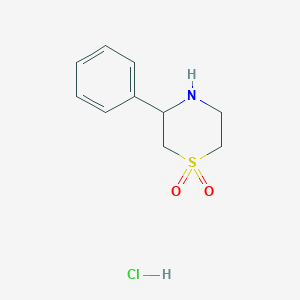

![molecular formula C10H14F2O2 B2910194 (1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2490314-36-6](/img/structure/B2910194.png)

(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid” belongs to the class of organic compounds known as bicyclo[3.3.1]nonanes . These are organic compounds containing a bicyclo[3.3.1]nonane moiety .

Molecular Structure Analysis

The molecular structure of “(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid” would likely be similar to other bicyclo[3.3.1]nonane derivatives. The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .Chemical Reactions Analysis

The chemical reactions of “(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid” would likely be similar to other bicyclo[3.3.1]nonane derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid” would likely be similar to other bicyclo[3.3.1]nonane derivatives .Aplicaciones Científicas De Investigación

Application in Anticancer Chemotherapeutics

Specific Scientific Field

Summary of the Application

The bicyclo [3.3.1]nonane moiety, which is a part of the structure of “(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid”, is predominant in most biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves multicomponent reactions, especially the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds .

Results or Outcomes

The review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .

Application in the Synthesis of Tropane Alkaloids

Specific Scientific Field

Summary of the Application

The 8-azabicyclo [3.2.1]octane scaffold, which is similar to the bicyclo [3.3.1]nonane structure, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Methods of Application or Experimental Procedures

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Results or Outcomes

This review compiles the most relevant achievements in these areas .

Application in Inertial Navigation Systems

Specific Scientific Field

Summary of the Application

The EN-300 Precision Fiber Optic Inertial Measurement/Navigation Unit is developed as a higher accuracy inertial system for applications where GPS is unavailable or denied, precise targeting, and line-of-sight stabilization .

Methods of Application or Experimental Procedures

The EN-300 unit contains three precision FOGs and three precision MEMS accelerometers. The electronics perform embodying calibration parameters, system modeling, coning and sculling compensation, full navigation, and provision for external aiding e.g. GPS .

Results or Outcomes

The EN-300 provides lower noise and greater stability than competing IMUs. With the option of full navigation capability including coning and sculling compensation and sophisticated Kalman filtering, the unit is also able to statically find North to less than one degree through gyro-compassing .

Application in Crystallographic Studies

Specific Scientific Field

Summary of the Application

The syntheses and crystal structures of four unsaturated bicyclo [3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined .

Methods of Application or Experimental Procedures

The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .

Results or Outcomes

The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .

Application in Drug Production

Specific Scientific Field

Summary of the Application

N-Nitrosamines can form as impurities in the process of chemical drug production .

Methods of Application or Experimental Procedures

Following the drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .

Results or Outcomes

Acceptable daily intake limits have been mandated by authorities for a large panel of N-Nitrosamines .

Application in Green Chemistry

Specific Scientific Field

Summary of the Application

Vegetables as biocatalysts were screened for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate .

Methods of Application or Experimental Procedures

The best results were obtained using the roots of carrot (Daucus carota) and parsnip (Pastinaca sativa) and the rootstocks of ginger (Zingiber officinale) .

Results or Outcomes

Under different reaction conditions, i.e., the reaction temperature and time, and using different plant material as biocatalyst, (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate or (1S,2S,5S,6S)-(-)-bicyclo[3.3.1]nonane-2,6-diol monoacetate were obtained as reaction products .

Application in Environmental Measurements

Specific Scientific Field

Summary of the Application

The EN300 is a 5-in-1 environmental meter that measures humidity, temperature, air velocity, light, and sound .

Methods of Application or Experimental Procedures

The EN300 is rugged with a tripod mount and RS-232 PC interface. It has a large dual LCD simultaneous display of temperature and air velocity or relative humidity .

Results or Outcomes

The EN300 is used in various environmental measurements and monitoring applications .

Safety And Hazards

Direcciones Futuras

The future directions of research on “(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid” could involve further exploration of its potential applications in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Propiedades

IUPAC Name |

(1R,5S)-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O2/c11-10(12)4-6-1-7(5-10)3-8(2-6)9(13)14/h6-8H,1-5H2,(H,13,14)/t6-,7+,8? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBLMTDLXVJGHM-DHBOJHSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CC(C2)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(C[C@H]1CC(C2)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

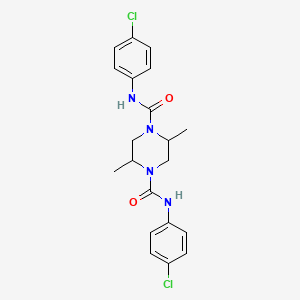

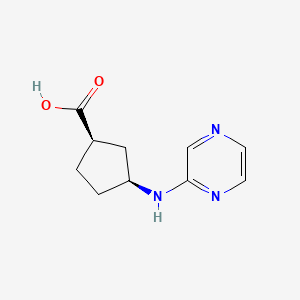

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2910112.png)

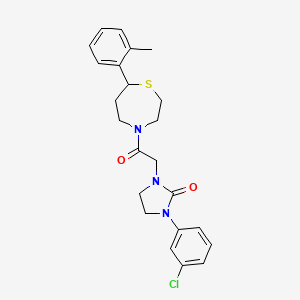

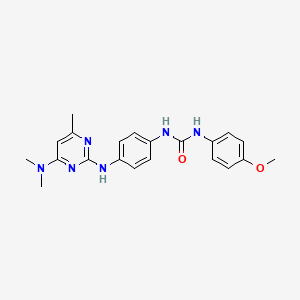

![(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2910114.png)

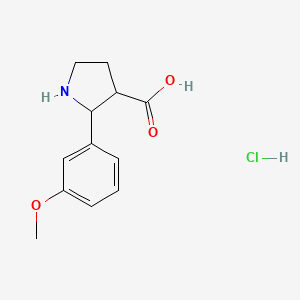

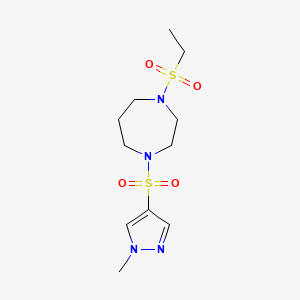

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2910116.png)

![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2910117.png)

![(1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime](/img/structure/B2910122.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)